molecular formula C7H20ClNSi B6184070 (3-aminopropyl)(ethyl)dimethylsilane hydrochloride CAS No. 2624126-56-1

(3-aminopropyl)(ethyl)dimethylsilane hydrochloride

Cat. No.: B6184070
CAS No.: 2624126-56-1
M. Wt: 181.78 g/mol
InChI Key: XQEHQNZIUBXCIH-UHFFFAOYSA-N
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Description

(3-aminopropyl)(ethyl)dimethylsilane hydrochloride is an organosilicon compound that contains both amino and silane functional groups. This compound is often used in various chemical processes due to its unique properties, which include the ability to form stable bonds with both organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminopropyl)(ethyl)dimethylsilane hydrochloride typically involves the reaction of (3-aminopropyl)dimethylchlorosilane with ethylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The product is then purified through distillation or recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as platinum or palladium can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(3-aminopropyl)(ethyl)dimethylsilane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The silane group can be reduced to form silanol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various amides and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for amide and ester formation.

Major Products

The major products formed from these reactions include silanol derivatives, nitroso compounds, and various amides and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-aminopropyl)(ethyl)dimethylsilane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in the synthesis of polymers and as a precursor for the preparation of functionalized silanes.

    Biology: The compound is used in the modification of biomolecules for improved stability and functionality.

    Medicine: It is explored for use in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: The compound is used in the production of adhesives, sealants, and coatings due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of (3-aminopropyl)(ethyl)dimethylsilane hydrochloride involves the formation of stable covalent bonds with both organic and inorganic substrates. The amino group can form hydrogen bonds and electrostatic interactions, while the silane group can form strong covalent bonds with silicon, oxygen, and carbon atoms. This dual functionality allows the compound to act as a versatile coupling agent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-aminopropyl)triethoxysilane
  • (3-aminopropyl)trimethoxysilane
  • (3-aminopropyl)methyl(dimethyl)silane

Uniqueness

Compared to similar compounds, (3-aminopropyl)(ethyl)dimethylsilane hydrochloride offers a unique combination of reactivity and stability. The presence of both ethyl and dimethyl groups provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Additionally, the hydrochloride salt form enhances its solubility in aqueous solutions, which is advantageous for biological and medical applications.

Properties

CAS No.

2624126-56-1

Molecular Formula

C7H20ClNSi

Molecular Weight

181.78 g/mol

IUPAC Name

3-[ethyl(dimethyl)silyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C7H19NSi.ClH/c1-4-9(2,3)7-5-6-8;/h4-8H2,1-3H3;1H

InChI Key

XQEHQNZIUBXCIH-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)CCCN.Cl

Purity

95

Origin of Product

United States

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